butyl 431103

Description

However, based on cross-referencing the data, "431103" appears to correspond to administrative region codes (e.g., 零陵区/Lingling District in China) in and unrelated product codes in .

Properties

Molecular Formula |

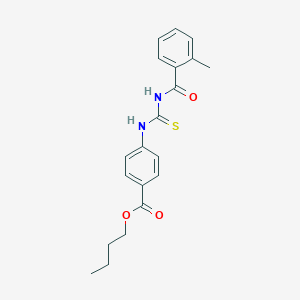

C20H22N2O3S |

|---|---|

Molecular Weight |

370.5g/mol |

IUPAC Name |

butyl 4-[(2-methylbenzoyl)carbamothioylamino]benzoate |

InChI |

InChI=1S/C20H22N2O3S/c1-3-4-13-25-19(24)15-9-11-16(12-10-15)21-20(26)22-18(23)17-8-6-5-7-14(17)2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,23,26) |

InChI Key |

BKPWXPQGSSMBBX-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 431103 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with butyl alcohol to form butyl 4-aminobenzoate. This intermediate is then reacted with 2-methylphenyl isothiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

butyl 431103 can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

butyl 431103 has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 431103 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis of Butyl Carbitol Acetate and Similar Compounds

Physical and Chemical Properties

Key Observations :

- Butyl Carbitol Acetate exhibits higher molecular weight and boiling point compared to Butyl Acetate, making it suitable for high-temperature industrial processes .

- Butyl Acetate has superior volatility (evaporation rate ~1.0 vs. <0.01 for Butyl Carbitol Acetate), favoring rapid-drying applications .

- Pharmaceutical butyl derivatives (e.g., Losartan Related Compound C) are structurally complex and serve as reference standards rather than industrial solvents .

Q & A

How can researchers identify literature gaps for butyl 431103 to formulate a focused research question?

To identify gaps, conduct a systematic review of peer-reviewed journals and databases (e.g., PubMed, SciFinder) using keywords like "this compound synthesis," "applications," or "mechanistic studies." Prioritize recent publications (post-2020) and compare findings to highlight unresolved issues, such as conflicting mechanistic data or uncharacterized biological pathways. A well-structured research question should address a specific gap (e.g., "How does solvent polarity influence the reaction yield of this compound in stereoselective syntheses?") and align with criteria like clarity, conciseness, and argumentative form .

Q. What experimental methodologies are essential for synthesizing and characterizing this compound?

Synthesis should follow protocols emphasizing reproducibility:

- Synthesis : Document reaction conditions (temperature, catalysts, solvents) and stoichiometry. For novel pathways, validate intermediates via thin-layer chromatography (TLC) or mass spectrometry (MS) .

- Characterization : Use NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and elemental analysis for empirical formula verification. For biological studies, include IC₅₀/EC₅₀ values with standardized assays (e.g., enzyme inhibition) .

Q. How can researchers ensure reproducibility of this compound experiments across laboratories?

Provide granular experimental details in the Materials and Methods section:

- Specify reagent sources (e.g., Sigma-Aldrich, ≥99% purity), equipment calibration data, and ambient conditions (e.g., humidity for hygroscopic reactions).

- Include step-by-step workflows and raw data in supplementary materials (e.g., NMR spectra, chromatograms) .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound’s physicochemical properties?

Follow a systematic validation framework:

| Step | Action | Example |

|---|---|---|

| 1 | Replicate experiments using identical conditions | Repeat solubility tests in DMSO at 25°C |

| 2 | Validate instruments | Cross-check NMR shifts with internal standards |

| 3 | Apply statistical tests | Use ANOVA to compare reported melting points |

| 4 | Contextualize variables | Assess impact of storage conditions (e.g., light exposure) on stability . |

Q. What strategies optimize experimental design for studying this compound’s bioactivity?

- Hypothesis-driven design : Test specific mechanisms (e.g., "this compound inhibits COX-2 via allosteric modulation") using dose-response assays.

- Controls : Include positive (e.g., celecoxib for COX-2 inhibition) and negative controls (vehicle-only treatments).

- Data robustness : Use triplicate runs and blinded analysis to minimize bias. For in vivo studies, adhere to ethical guidelines for animal/human subjects .

Q. How can computational modeling enhance the interpretation of this compound’s structure-activity relationships (SAR)?

Integrate molecular docking (e.g., AutoDock Vina) with experimental

- Validate predicted binding affinities against in vitro enzyme assays.

- Perform QSAR analyses to correlate substituent effects (e.g., alkyl chain length) with activity trends .

Methodological and Analytical Questions

Q. What protocols are recommended for assessing this compound’s purity in complex matrices?

- Chromatography : Use HPLC-MS with a C18 column (acetonitrile/water gradient) and UV detection (λ = 254 nm).

- Quantification : Apply external calibration curves with purity thresholds ≥98% for pharmacological studies .

Q. How should researchers integrate findings on this compound with existing literature in discussion sections?

- Compare results to prior studies, emphasizing novel contributions (e.g., "Our data contrast with Smith et al. (2022) by demonstrating pH-dependent solubility").

- Address limitations (e.g., "In vitro models may not fully replicate in vivo metabolism") and propose follow-up experiments .

Data Management and Reporting

Q. What standards govern the reporting of this compound’s spectroscopic data?

Q. How can researchers balance brevity and completeness when documenting this compound experiments?

- Main text : Summarize critical steps (e.g., "Synthesis followed Method A from [Citation] with modifications").

- Supplementary files : Provide exhaustive details (e.g., reaction monitoring timelines, failed attempts) to aid replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.